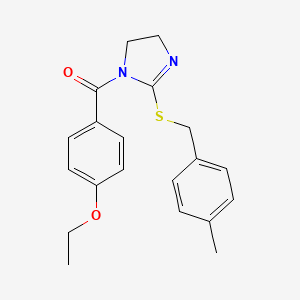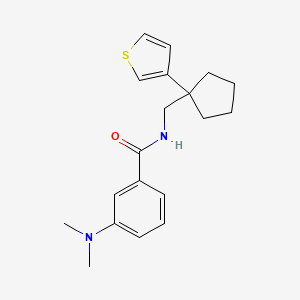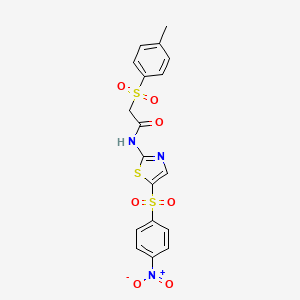
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-tosylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-tosylacetamide” is a chemical compound with the linear formula C24H19N3O5S2. It has a molecular weight of 493.564 and its CAS Number is 302548-51-2 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C24H19N3O5S2. It contains 24 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .
Scientific Research Applications
Antimicrobial Applications
Research has synthesized novel heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents. These compounds, including thiazole derivatives, have shown promising results in vitro for both antibacterial and antifungal activities, highlighting the potential of sulfonamide-containing compounds in antimicrobial research (Darwish et al., 2014).
Cancer Research
In the realm of cancer research, thiazolidine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The importance of the nitro group on the thiazolidinone moiety was confirmed, with certain derivatives showing potent antiproliferative activity, indicating the significance of structural features for anticancer properties (Chandrappa et al., 2008).
Enzyme Inhibition
Studies on metal complexes of heterocyclic sulfonamide have shown strong carbonic anhydrase (CA) inhibitory properties. These complexes have been synthesized and investigated for their potential as CA inhibitors, indicating the role of sulfonamide-based compounds in developing inhibitors for enzymes relevant to various diseases (Büyükkıdan et al., 2013).
Antiviral and Antifungal Activities
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has led to compounds with specific antiviral activities against the tobacco mosaic virus, showcasing the potential of sulfonamide compounds in the development of new antiviral agents (Chen et al., 2010).
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S3/c1-12-2-6-14(7-3-12)30(25,26)11-16(22)20-18-19-10-17(29-18)31(27,28)15-8-4-13(5-9-15)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORNLCTYBABBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
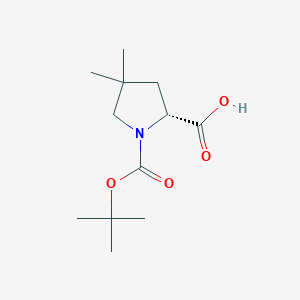
![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2440023.png)
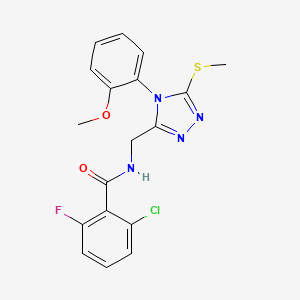
![4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2440027.png)
![5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2440028.png)
![4-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2440029.png)
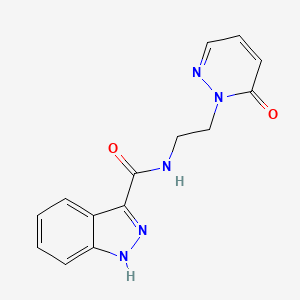

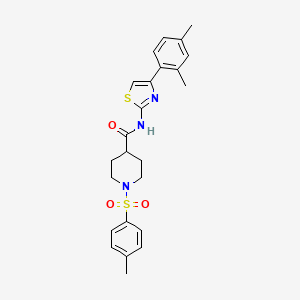
![N-(4-bromo-2-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2440035.png)
